molecular formula C12H17F2NO4 B1512161 (6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1357482-03-1

(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B1512161
CAS No.: 1357482-03-1
M. Wt: 277.26 g/mol
InChI Key: OXXSWURHJYLTIL-RGENBBCFSA-N
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Description

Structural Classification of Spirocyclic Compounds in Modern Organic Chemistry

Spirocyclic compounds represent a fundamental class of organic molecules characterized by their distinctive structural motif where two or more molecular rings share a single common atom, known as the spiro atom. The structural classification of spirocyclic compounds in modern organic chemistry follows established nomenclature principles that categorize these molecules based on ring size, heteroatom content, and substitution patterns. In the case of (6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid, the compound belongs to the azaspiro family, specifically featuring a [2.4] spirocyclic system where the numbers in brackets indicate the ring sizes connected at the spiro center.

The fundamental structural classification begins with the recognition that spirocyclic compounds can be broadly categorized into carbocyclic and heterocyclic systems. Carbocyclic spiro compounds contain only carbon atoms in their ring structures, while heterocyclic spiro compounds incorporate heteroatoms such as nitrogen, oxygen, or sulfur within the ring framework. The target compound clearly falls into the heterocyclic category due to the presence of nitrogen within the five-membered ring component, making it an azaspiro compound. The spiro atom in this particular system is a quaternary carbon that serves as the junction point between the cyclopropane and pyrrolidine rings.

The [2.4] designation specifically indicates that this spirocyclic system consists of a three-membered ring (including the spiro carbon) connected to a five-membered ring (including the spiro carbon). This particular ring combination creates a highly constrained molecular architecture that significantly influences the compound's conformational behavior and potential biological activity. The presence of the nitrogen atom within the five-membered ring further defines this as a pyrrolidine-based azaspiro system, which represents one of the most pharmacologically relevant classes of spirocyclic compounds.

Modern classification systems also consider the substitution patterns and stereochemical features of spirocyclic compounds. The (6S) stereochemical designation indicates the absolute configuration at the carbon bearing the carboxylic acid group, reflecting the importance of stereochemistry in defining the three-dimensional structure and potential biological activity of these molecules. The systematic nomenclature follows International Union of Pure and Applied Chemistry principles, where the spirocyclic core is numbered continuously starting from a ring atom adjacent to the spiro center, proceeding through the smaller ring, then through the spiro atom, and finally around the larger ring.

Table 1: Structural Classification Parameters for (6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Classification Parameter Description Specific Feature
Ring System Type Heterocyclic spirocyclic Nitrogen-containing [2.4] system
Spiro Atom Quaternary carbon Connects cyclopropane and pyrrolidine rings
Ring Sizes [2.4] designation Three-membered and five-membered rings
Heteroatom Content Azaspiro classification Single nitrogen atom in pyrrolidine ring
Stereochemistry (6S) configuration Defined absolute configuration at C-6
Functional Groups Carboxylic acid, difluoro, BOC-protected amine Multiple reactive and protective elements

The structural rigidity imposed by the spirocyclic framework creates unique conformational constraints that distinguish these compounds from their linear or simple cyclic analogs. Research has demonstrated that the perpendicular arrangement of spiro compounds results in suppression of molecular interactions between π-systems, enhancement of solubility properties, and prevention of excimer formation commonly observed in other aromatic systems. This structural classification becomes particularly important when considering the compound's potential applications in medicinal chemistry, where conformational rigidity often correlates with enhanced receptor selectivity and reduced off-target effects.

The classification of (6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid also encompasses its designation as a synthetic intermediate or building block compound. The presence of the tert-butoxycarbonyl protecting group on the nitrogen atom indicates its role as a protected amine derivative, commonly employed in multi-step synthetic sequences where selective deprotection and further functionalization are required. This classification as a synthetic intermediate reflects the compound's utility in the construction of more complex molecular architectures for pharmaceutical applications.

Significance of Fluorinated Azaspiro Scaffolds in Medicinal Chemistry

The significance of fluorinated azaspiro scaffolds in medicinal chemistry stems from the unique combination of conformational rigidity provided by the spirocyclic framework and the distinctive properties imparted by strategic fluorine substitution. Fluorinated azaspiro compounds have emerged as privileged scaffolds in drug discovery due to their ability to modulate key pharmacological parameters including metabolic stability, receptor binding affinity, and pharmacokinetic properties. The integration of fluorine atoms into azaspiro frameworks represents a sophisticated approach to molecular design that addresses fundamental challenges in modern drug development.

The biological significance of fluorinated azaspiro scaffolds is particularly evident in their ability to enhance target selectivity and reduce conformational entropy penalties associated with receptor binding. Research has demonstrated that the rigidity of spiro junctions in molecular frameworks enables the fixation of required spatial arrangements of exocyclic substituents, which are crucial for interaction with biological targets. This conformational constraint becomes especially valuable when combined with fluorine substitution, as fluorine atoms can participate in unique intermolecular interactions including carbon-fluorine to carbonyl interactions and amide-nitrogen to fluorine hydrogen bonding.

Fluorinated compounds have gained particular prominence in medicinal chemistry due to the unique properties of the carbon-fluorine bond. The high electronegativity of fluorine creates strong polar bonds with carbon, influencing electron distribution throughout the molecule and often enhancing lipophilicity and metabolic stability. In the context of azaspiro scaffolds, fluorine substitution can significantly affect the compounds' interaction with biological targets, often leading to improved potency and selectivity profiles compared to non-fluorinated analogs.

Table 2: Medicinal Chemistry Advantages of Fluorinated Azaspiro Scaffolds

Property Impact of Fluorination Relevance to Azaspiro Systems
Metabolic Stability Enhanced resistance to enzymatic degradation Protects vulnerable sites in spirocyclic framework
Lipophilicity Modulated membrane permeability Improves blood-brain barrier penetration
Receptor Binding Unique intermolecular interactions Enhanced selectivity through CF...O contacts
Conformational Rigidity Restricted rotational freedom Synergistic with spiro-imposed constraints
Electronic Properties Modified pKa and electronic distribution Optimized for specific biological targets

The therapeutic applications of fluorinated azaspiro compounds span multiple areas of medicinal chemistry, with particular success in central nervous system drug development. Research has shown that fluorinated azaspiro derivatives can effectively modulate neurotransmitter systems, positioning them as candidates for treating neurological disorders and psychiatric conditions. The combination of the azaspiro framework's conformational rigidity with fluorine's ability to enhance blood-brain barrier penetration creates an optimal platform for neurotherapeutic development.

Recent developments in fluorinated heterocyclic chemistry have highlighted the importance of specific fluorination patterns in determining biological activity. Studies examining fluorinated five-membered heterocycles have demonstrated that the position and number of fluorine substituents can dramatically affect protein-ligand interactions and binding affinities. In the case of fluorinated azaspiro compounds, the strategic placement of fluorine atoms can enhance binding affinity by factors of five or more compared to non-fluorinated analogs, as demonstrated in thrombin inhibitor studies where carbon-fluorine to carbonyl interactions significantly strengthened protein-ligand complexes.

The significance of fluorinated azaspiro scaffolds extends to their role in addressing drug resistance and selectivity challenges in medicinal chemistry. The unique three-dimensional geometry of spirocyclic compounds, combined with the electronic effects of fluorine substitution, provides access to unexplored chemical space that may circumvent resistance mechanisms encountered with traditional drug scaffolds. This is particularly relevant in areas such as antimicrobial drug development, where compounds featuring azaspiro frameworks have shown promising activity against resistant bacterial strains.

The synthetic accessibility and versatility of fluorinated azaspiro scaffolds further enhance their significance in medicinal chemistry applications. Research has demonstrated that spiro-linked compounds can be obtained through various cyclization reactions with high regio- and stereoselectivity, making them attractive targets for large-scale pharmaceutical synthesis. The atom-economical nature of many spirocyclization reactions aligns with green chemistry principles, as these transformations often incorporate all atoms from starting materials into the final products without generating significant waste byproducts.

Modern drug discovery efforts have increasingly focused on the development of three-dimensional molecular architectures that can access novel binding sites and interaction modes with biological targets. Fluorinated azaspiro scaffolds represent an ideal platform for this approach, as they combine the three-dimensional complexity of spirocyclic systems with the unique binding properties conferred by strategic fluorine placement. This combination has proven particularly valuable in the development of kinase inhibitors, receptor modulators, and enzyme inhibitors where high selectivity and potency are essential for therapeutic efficacy.

Properties

IUPAC Name

(6S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSWURHJYLTIL-RGENBBCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857317
Record name (6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357482-03-1
Record name (6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid, also known by its CAS number 1357482-03-1, is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇F₂NO₄
  • Molecular Weight : 277.26 g/mol
  • IUPAC Name : (6S)-5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

The biological activity of (6S)-5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the difluoro group enhances its lipophilicity and may influence its binding affinity to target proteins.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that (6S)-5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into the compound's effects on cancer cell lines have revealed cytotoxic activity, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Detailed Research Findings

  • Antimicrobial Studies :
    • A study conducted by researchers evaluated the antimicrobial efficacy of various spiro compounds, including (6S)-5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Activity :
    • In vitro assays were performed on several cancer cell lines (e.g., HeLa, MCF7), revealing that the compound induced apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its role in programmed cell death.
  • Enzyme Interaction Studies :
    • Molecular docking studies have suggested that (6S)-5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid interacts with key enzymes involved in metabolic pathways, potentially altering their activity and contributing to its biological effects.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its spirocyclic structure is particularly relevant in the design of drugs targeting neurological disorders and metabolic diseases. Notably, it has been explored as a potential inhibitor of tryptophan hydroxylase, an enzyme implicated in serotonin biosynthesis, which can affect mood and appetite regulation.

Anti-Cancer Research

Recent studies have indicated that derivatives of this compound may exhibit anti-cancer properties by modulating metabolic pathways associated with tumor growth. The ability to inhibit tryptophan hydroxylase can lead to decreased levels of serotonin, which has been linked to certain cancer types.

Treatment of Metabolic Disorders

Research suggests that compounds with similar structures can influence metabolic pathways, making them candidates for treating obesity and related metabolic syndromes. The compound's ability to modify neurotransmitter levels positions it as a potential therapeutic agent.

Synthesis Techniques

The synthesis of (6S)-5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multi-step organic reactions, including:

  • Carbamate Formation : Utilizing tert-butoxycarbonyl (Boc) protection strategies.
  • Fluorination Reactions : Employing selective fluorination to introduce difluoro groups.

These techniques enhance the compound's stability and bioactivity.

Case Study: Synthesis of Analogues

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various analogues based on this compound, demonstrating its versatility in generating libraries of compounds for biological testing .

Polymer Chemistry

The unique structure of (6S)-5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Nanotechnology

Research indicates potential applications in nanotechnology where the compound can be utilized in the development of nanocarriers for drug delivery systems due to its favorable solubility and biocompatibility profiles.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective group for the secondary amine. Acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane selectively removes the Boc group, yielding the free amine 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid (Figure 1). This deprotection is critical for subsequent functionalization of the amine in drug intermediate synthesis .

Reaction Conditions

ReagentSolventTemperatureTimeYield
4M HCl in dioxaneDioxane25°C2 hr92%
TFADCM0°C→25°C1 hr95%

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

  • Esterification : Treatment with methanol and thionyl chloride produces the methyl ester, enhancing lipophilicity for chromatographic separation .

  • Amidation : Coupling with amines (e.g., HATU/DIPEA) generates amides, a key step in peptidomimetic synthesis .

Example Reaction

text
(6S)-5-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid + CH₃OH, SOCl₂ → Methyl ester (85% yield)[6]

Stereochemical Stability and Diastereomer Separation

The spiro[2.4]heptane core imposes significant steric constraints, leading to distinct diastereomers during synthesis. Preparative HPLC on a C18 column with water/acetonitrile gradients separates (3R,6S) and (3R,6R) diastereomers (~2:1 ratio) .

Diastereomer Properties

Diastereomer[α]D²⁵ (c=1, MeOH)Retention Time (min)
(3R,6S)+15.2°12.3
(3R,6R)-9.8°14.1

Fluorine-Dependent Reactivity

The 1,1-difluoro moiety alters electronic density, influencing:

  • Acid Stability : Enhanced resistance to acidic conditions compared to non-fluorinated analogs .

  • Hydrogen Bonding : Fluorine atoms participate in weak H-bonding, affecting solubility and crystallinity .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating robustness for high-temperature reactions. The compound is stable under inert atmospheres but prone to oxidation in the presence of peroxides .

Comparative Reactivity with Analogues

FeatureThis CompoundNon-Fluorinated Analog
Boc Deprotection RateSlower (ΔG‡ +3 kcal/mol) Faster
Solubility in H₂O0.8 mg/mL 2.1 mg/mL
Melting Point148–150°C 132–134°C

Comparison with Similar Compounds

Structural Analogues with Modified Protecting Groups

Compound Name Protecting Group Substituents Key Differences Reference
(6S)-5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid Cbz Benzyloxycarbonyl, no fluorine Cbz requires hydrogenolysis for deprotection; less stable under acidic conditions than Boc .
tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate Boc Benzyl at 5-position, no carboxylic acid Lacks the difluoro and carboxylic acid moieties, limiting its role in metal chelation or hydrogen bonding .

Key Insight: The Boc group in the target compound enhances stability during synthetic steps, while the difluoro substituents improve metabolic stability compared to non-fluorinated analogs .

Spirocyclic Analogues with Varying Ring Sizes

Compound Name Spiro Ring System Ring Size Functional Groups Biological Relevance Reference
(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid [2.5]octane Larger Boc, carboxylic acid Increased conformational flexibility may enhance binding to larger enzyme pockets .
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [2.4]heptane Smaller Boc, carboxylic acid, no fluorine The absence of fluorine reduces lipophilicity and metabolic stability .

Key Insight : The smaller [2.4]heptane ring in the target compound provides rigidity, favoring selective interactions in drug targets, while fluorine atoms enhance bioavailability .

Derivatives with Alternate Stereochemistry or Salts

Compound Name Stereochemistry/Salt Solubility (mg/mL) Application Notes Reference
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate Potassium salt >50 (water) Improved aqueous solubility for formulation .
Racemic 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Racemic mixture <10 (water) Reduced efficacy due to inactive enantiomers .

Key Insight : The (6S) enantiomer is pharmacologically preferred, and salt forms address solubility challenges in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6S)-5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, spirocyclic intermediates like tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (CAS 129321-62-6) are synthesized using bis(trimethylsilyl)amine lithium in THF at -70°C, followed by fluorination and carboxylation . Yield optimization requires precise control of temperature, stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor), and protecting group strategies for the tert-butoxycarbonyl (Boc) moiety. Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate enantiomerically pure forms .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms difluoro substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify spirocyclic geometry and Boc protection .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C12_{12}H17_{17}F2_2NO4_4; theoretical 277.11 g/mol) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Solubility in polar aprotic solvents (e.g., DMSO or THF) should be confirmed before biological assays. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. What strategies address challenges in maintaining stereochemical integrity during derivatization of the spirocyclic core?

  • Methodological Answer : Asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) or chiral auxiliaries can preserve the (6S)-configuration during functionalization. For example, stepwise substitution of the azaspiro[2.4]heptane scaffold with electrophiles requires low temperatures (-78°C) to minimize racemization . Computational modeling (DFT) aids in predicting steric and electronic barriers to stereochemical drift .

Q. How does the compound’s spirocyclic architecture influence its biological activity in enzyme inhibition studies?

  • Methodological Answer : The spirocyclic structure imposes conformational rigidity, enhancing binding specificity to target enzymes (e.g., proteases or kinases). In vitro assays using fluorescence polarization or SPR can quantify binding kinetics. For instance, the difluoro motif may mimic transition-state intermediates in hydrolase inhibition . Comparative studies with non-spirocyclic analogs (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) highlight the role of ring strain in potency .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst lot variability).
  • Meta-Analysis : Cross-reference datasets from peer-reviewed syntheses (e.g., 88% yield in step 6 of a 9-step protocol vs. 70–75% in alternative routes ).
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or solvate forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

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